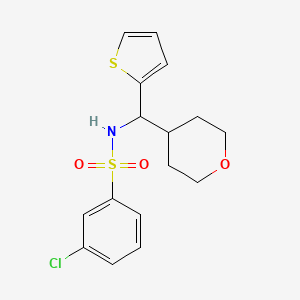![molecular formula C24H27N3O3 B2777488 8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 222716-46-3](/img/structure/B2777488.png)
8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains an imidazole group and a chromenone group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Chromenone (or chromone) is a derivative of chromene and is a key structure in many natural products with various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the imidazole and chromenone groups. The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The chromenone group would add further complexity to the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Imidazole rings, for example, are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Photophysical Properties and Theoretical Computations
A study on novel fluorescent triazole derivatives, including compounds with structural similarities to the specified compound, showcases their synthesis and photophysical properties. These compounds exhibit fluorescence in the blue and green regions, with absorption in the near-visible to visible spectrum. Their photophysical characteristics were studied in various solvents, and theoretical computations were performed using DFT and TD-DFT to compare experimental and theoretical data. The findings suggest potential applications in materials science for fluorescent materials and probes, highlighting their stability and distinct photophysical properties (Padalkar et al., 2015).
Antibacterial Activity
Research into the synthesis of novel (1H-benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene, phenoxazine, and oxazine derivatives reveals their potent antibacterial activities. These compounds were tested against various bacterial strains, demonstrating significant inhibition. The study underscores the potential of such compounds in developing new antibacterial agents, which is crucial given the rising antibiotic resistance. Their thermal stability up to 300°C and fluorescence properties also suggest their utility in bioimaging and diagnostic applications (Patil et al., 2015).
Anticancer Potential
A series of compounds, including ones structurally related to the specified chemical, were evaluated for their anticancer activity. These compounds showed promising results against human breast cell MCF-7 line and liver carcinoma cell line HepG2. The study indicates the significant potential of these compounds as therapeutic agents against cancer, contributing to the ongoing search for more effective and less toxic anticancer drugs (Badrey & Gomha, 2012).
Molecular Docking Studies for Breast Cancer
In another study, chromeno[4,3-b]pyridine derivatives were designed and synthesized, followed by computational ADME and Lipinski's analysis for their anticancer activities. The molecular docking studies highlighted the interaction of these compounds with breast cancer cell lines, suggesting their efficacy as potential therapeutic agents. The research adds to the body of knowledge on drug design and development for cancer treatment, showcasing the importance of computational tools in identifying promising compounds (Abd El Ghani et al., 2022).
Propiedades
IUPAC Name |
8-(diethylaminomethyl)-6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-5-15-12-16-22(29)18(24-25-19-10-8-9-11-20(19)26(24)4)14-30-23(16)17(21(15)28)13-27(6-2)7-3/h8-12,14,28H,5-7,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUBWJXUFRJYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


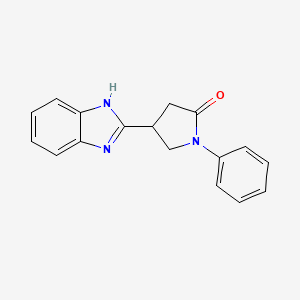
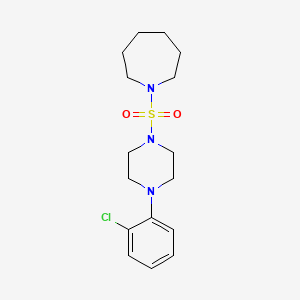
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2777411.png)
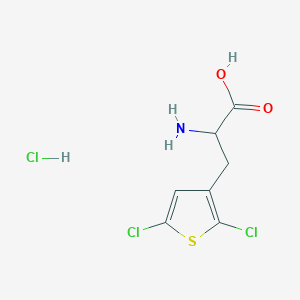
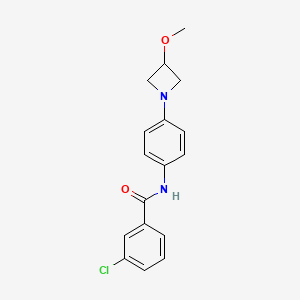

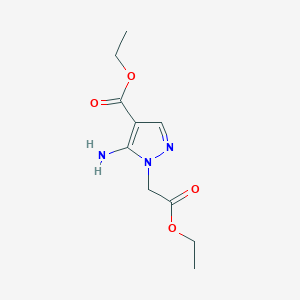
![4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B2777419.png)
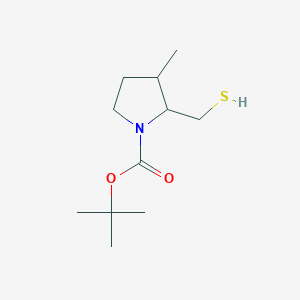
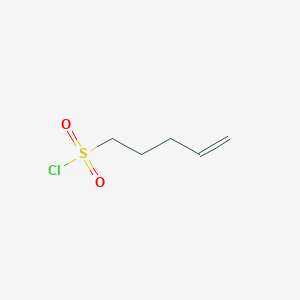

![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)
